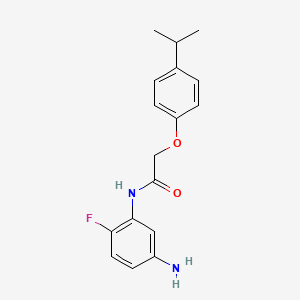

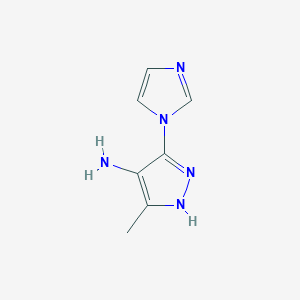

3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amin

Übersicht

Beschreibung

The compound “3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst .Molecular Structure Analysis

The molecular structure of imidazole derivatives has been studied extensively. For instance, the conformational preferring of the title compound is determined by conformational analysis . The structure of imidazole with its respective numbering and resonance hybrids has been depicted .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The molecular weight of a similar compound, 3-(1H-Imidazol-1-yl)propanenitrile, is 121.14 g/mol .Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amin, mit Schwerpunkt auf verschiedenen einzigartigen Anwendungen:

Anti-Candida-Mittel

Diese Verbindung hat vielversprechende Ergebnisse als Anti-Candida-albicans-Mittel gezeigt. Ein bestimmtes Derivat, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-on O-4-chlorobenzoyloxid, hat sich als ein potenter Kongener mit einem MIC-Wert von 0,0054 µmol/mL erwiesen, das sowohl Fluconazol als auch Miconazol übertrifft .

Chemoenzymatische Synthese

Die Verbindung wurde bei der diastereoselektiven Synthese von cis-3-(1H-imidazol-1-yl)cyclohexanol verwendet, die durch Michael-Addition unter Mikrowellenbedingungen gefolgt von Ketonreduktion erreicht wurde .

Synthese von Imidazolderivaten

Es dient als Reaktant bei der Synthese verschiedener Imidazolderivate, die Anwendungen in Medizin, Landwirtschaft und anderen Bereichen finden .

Organische Synthese

Die Verbindung ist an organischen Synthesen beteiligt, wie z. B. der Claisen-Schmidt-Kondensation, um neuartige Verbindungen mit potenziellen pharmazeutischen Anwendungen zu erhalten .

Wirkmechanismus

Target of Action

A similar compound, (3s)-1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1h-imidazol-1-yl)phenoxy]piperidine, is known to target nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

It’s worth noting that imidazole compounds often interact with their targets through the formation of hydrogen bonds and π-π stacking interactions, which can lead to changes in the activity of the target protein .

Biochemical Pathways

Given its potential interaction with nitric oxide synthase, it could influence the nitric oxide signaling pathway, which has downstream effects on various physiological processes such as vasodilation, immune response, and neurotransmission .

Result of Action

A related compound exhibited potent anti-candida activity, suggesting that it could have antimicrobial effects .

Action Environment

Factors such as ph and temperature can significantly impact the stability and activity of many drugs .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction .

Cellular Effects

The effects of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine has been observed to alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the specific target and context. For instance, 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine can inhibit the activity of certain kinases, thereby affecting signal transduction pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and reduced efficacy . Long-term studies have also indicated that 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, it has been shown to interact with enzymes involved in glycolysis and the citric acid cycle, thereby affecting energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and accumulation . These transport and distribution mechanisms are critical for determining the compound’s bioavailability and efficacy in biological systems .

Subcellular Localization

The subcellular localization of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

3-imidazol-1-yl-5-methyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-5-6(8)7(11-10-5)12-3-2-9-4-12/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKUJBTVENGRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651275 | |

| Record name | 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1239479-70-9 | |

| Record name | 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.